![molecular formula C17H22N2O4 B2467155 N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418667-70-4](/img/structure/B2467155.png)
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide, commonly known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent that can induce cellular responses similar to those seen under low-oxygen conditions.
科学的研究の応用
DMOG has been widely used as a hypoxia-mimetic agent in scientific research. It has been shown to induce cellular responses similar to those seen under low-oxygen conditions, such as the activation of hypoxia-inducible factor-1α (HIF-1α) and the upregulation of genes involved in angiogenesis and glycolysis. DMOG has been used in studies related to cancer, cardiovascular disease, and neurological disorders.
作用機序
DMOG functions as a prolyl hydroxylase inhibitor, which leads to the stabilization of HIF-1α. Under normal oxygen conditions, prolyl hydroxylase enzymes hydroxylate specific proline residues on HIF-1α, which marks it for degradation by the proteasome. By inhibiting prolyl hydroxylase, DMOG prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce the expression of genes involved in angiogenesis, glycolysis, and erythropoiesis. DMOG has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
実験室実験の利点と制限
One advantage of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. DMOG is also relatively stable and easy to handle. However, one limitation of using DMOG is its potential off-target effects, as it can inhibit other prolyl hydroxylase enzymes in addition to those that target HIF-1α. Additionally, DMOG may have different effects in different cell types and tissues, which should be taken into consideration when designing experiments.
将来の方向性
There are many potential future directions for research involving DMOG. One area of interest is its potential use in cancer therapy, as it can induce the expression of genes involved in tumor angiogenesis and glycolysis. DMOG may also have neuroprotective effects and could be explored as a potential treatment for neurological disorders. Additionally, further research is needed to fully understand the effects of DMOG on different cell types and tissues and to identify any potential off-target effects.
In conclusion, DMOG is a hypoxia-mimetic agent that has been extensively studied for its potential applications in scientific research. Its ability to induce cellular responses similar to those seen under low-oxygen conditions has made it a valuable tool in studies related to cancer, cardiovascular disease, and neurological disorders. While DMOG has many advantages for lab experiments, its potential off-target effects and different effects in different cell types and tissues should be taken into consideration. There is still much to be learned about DMOG, and future research may uncover new potential applications for this compound.
合成法
DMOG can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 4-(chloromethyl)phenyl isocyanate to form the intermediate, which is then reacted with epichlorohydrin to yield DMOG.
特性
IUPAC Name |
N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-8-19(9-12(2)23-11)17(21)14-5-3-13(4-6-14)7-18-16(20)15-10-22-15/h3-6,11-12,15H,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBYGYZJMHYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2467076.png)
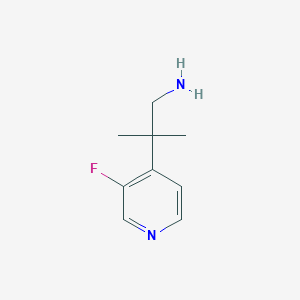
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)

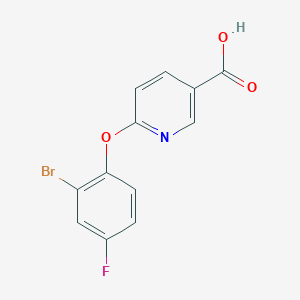
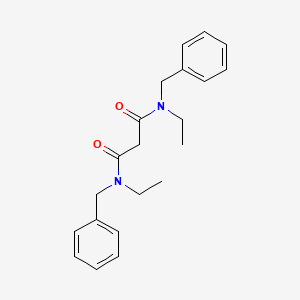
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)
![5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2467088.png)
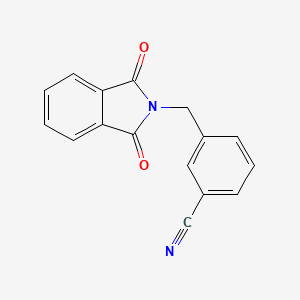
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
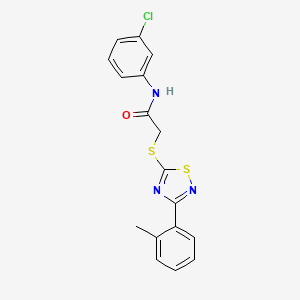
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)